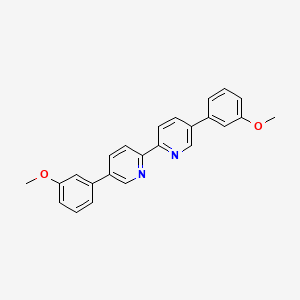
5,5'-Bis(3-methoxyphenyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are known for their ability to form complexes with various metals, making them valuable in coordination chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine typically involves the coupling of 3-methoxyphenyl-substituted pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine.
Reduction: Formation of 5,5’-Bis(3-methoxyphenyl)-2,2’-dihydrobipyridine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine core can form stable complexes with transition metals, which can influence various chemical and biological processes. The methoxy groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis(4-methoxyphenyl)-2,2’-bipyridine: Similar structure but with methoxy groups at the 4-position.
5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine: Hydroxy groups instead of methoxy groups.
5,5’-Bis(3-cyanophenyl)-2,2’-bipyridine: Cyano groups instead of methoxy groups.
Uniqueness
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and materials science.
Propiedades
Número CAS |
929219-88-5 |
|---|---|
Fórmula molecular |
C24H20N2O2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-2-[5-(3-methoxyphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H20N2O2/c1-27-21-7-3-5-17(13-21)19-9-11-23(25-15-19)24-12-10-20(16-26-24)18-6-4-8-22(14-18)28-2/h3-16H,1-2H3 |
Clave InChI |
PALRIYKIVNPTMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



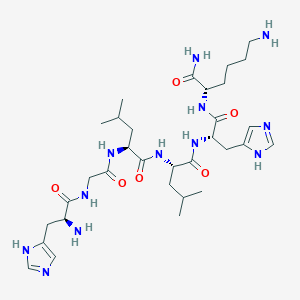
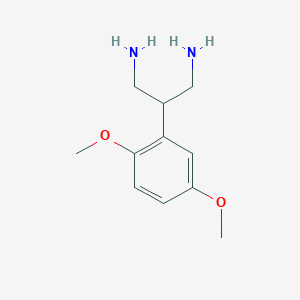
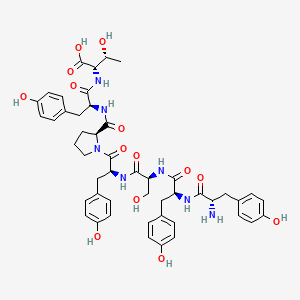
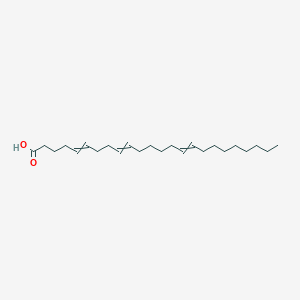
silane](/img/structure/B14184981.png)

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
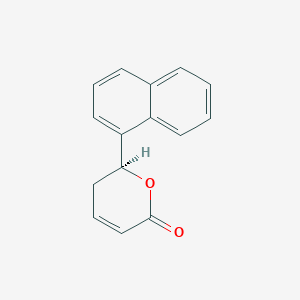
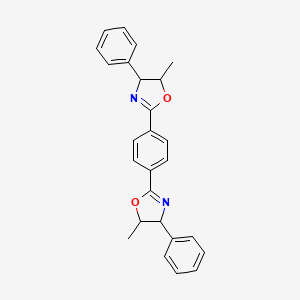
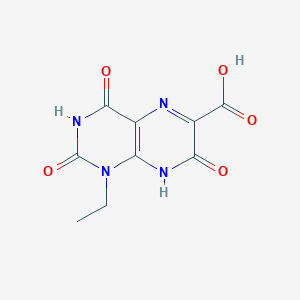
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

